![molecular formula C12H20O B11948136 Spiro[4.7]dodecan-6-one CAS No. 3002-04-8](/img/structure/B11948136.png)
Spiro[4.7]dodecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.7]dodecan-6-one is an organic compound with the molecular formula C12H20O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.7]dodecan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable diol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.7]dodecan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Spiro[4.7]dodecan-6-one has several applications in scientific research:
Biology: It can be used in the development of bioactive molecules and in studying biological pathways involving spiro compounds.
Mécanisme D'action
The mechanism of action of Spiro[4.7]dodecan-6-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.6]dodecan-7-one
- Spiro[5.5]undecan-1-one
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.7]dodecan-6-one is unique due to its specific ring size and the position of the ketone group. This gives it distinct chemical properties and reactivity compared to other spiro compounds .
Propriétés
Numéro CAS |
3002-04-8 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
spiro[4.7]dodecan-12-one |
InChI |
InChI=1S/C12H20O/c13-11-7-3-1-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
Clé InChI |
ZIBHAUBCYMTZOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CCCC2)C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


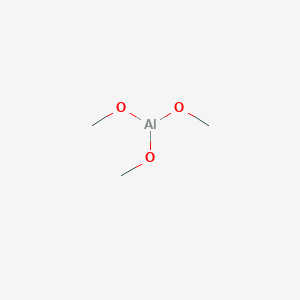


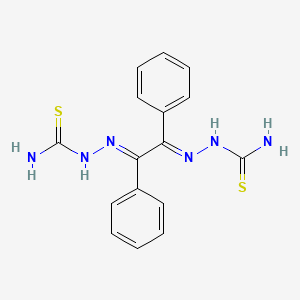
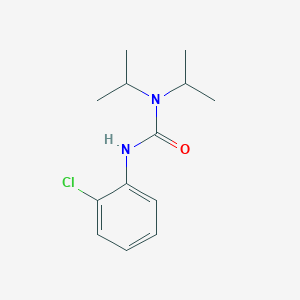

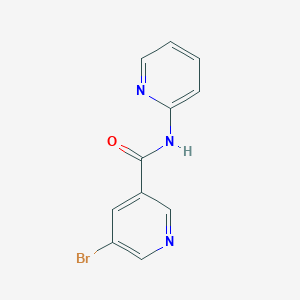

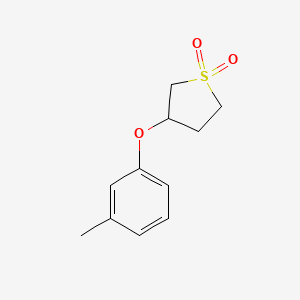



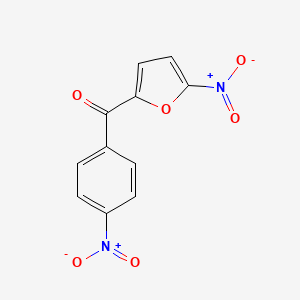
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
